6-Chloro-2-methylbenzo[b]thiophen-3-ol
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Overview
Description
6-Chloro-2-methylbenzo[b]thiophen-3-ol is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[b]thiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorothiophenol with 2-chloroacetophenone in the presence of a base can yield the desired benzothiophene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylbenzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
6-Chloro-2-methylbenzo[b]thiophen-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Uniqueness
6-Chloro-2-methylbenzo[b]thiophen-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7ClOS |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-4,11H,1H3 |
InChI Key |
LFFCFTMVXGFBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(C=C2)Cl)O |
Origin of Product |
United States |
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